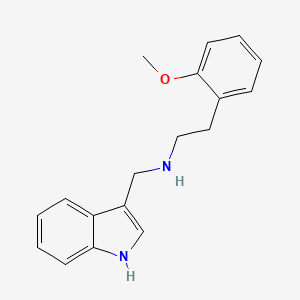
N-(1H-indol-3-ylmethyl)-2-(2-methoxyphenyl)ethanamine
Overview
Description
N-(1H-indol-3-ylmethyl)-2-(2-methoxyphenyl)ethanamine is an organic compound that features an indole moiety linked to a methoxyphenyl group through an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-3-ylmethyl)-2-(2-methoxyphenyl)ethanamine typically involves the following steps:
Starting Materials: Indole-3-carboxaldehyde and 2-(2-methoxyphenyl)ethylamine.
Condensation Reaction: The indole-3-carboxaldehyde is condensed with 2-(2-methoxyphenyl)ethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-3-ylmethyl)-2-(2-methoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
N-(1H-indol-3-ylmethyl)-2-(2-methoxyphenyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indol-3-ylmethyl)-2-(2-methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-3-ylmethyl)-2-phenylethanamine: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(1H-indol-3-ylmethyl)-2-(4-methoxyphenyl)ethanamine: Has the methoxy group at a different position, potentially altering its properties.
Uniqueness
N-(1H-indol-3-ylmethyl)-2-(2-methoxyphenyl)ethanamine is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-2-(2-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-21-18-9-5-2-6-14(18)10-11-19-12-15-13-20-17-8-4-3-7-16(15)17/h2-9,13,19-20H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOMWIDNXMGCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dichloro-N-[[1-(3,4-dichlorobenzoyl)piperidin-4-yl]methyl]benzamide](/img/structure/B3868148.png)

![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B3868159.png)
![4'-[(1-naphthylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3868162.png)
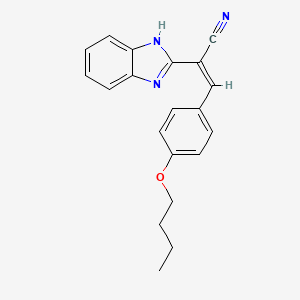
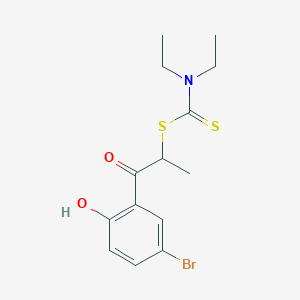
![2-(4-bromophenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide](/img/structure/B3868184.png)
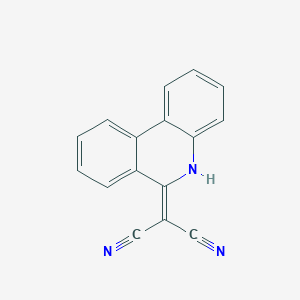
![5-amino-3-[(Z)-1-cyano-2-(1,3-dimethyl-2-oxobenzimidazol-5-yl)ethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B3868197.png)
![4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B3868203.png)
![2-ethoxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B3868214.png)
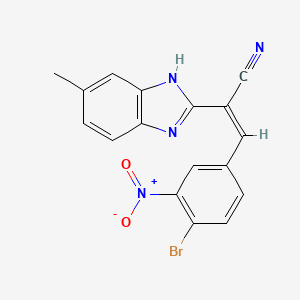
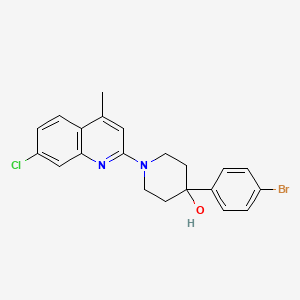
![2-hydroxy-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide](/img/structure/B3868252.png)
